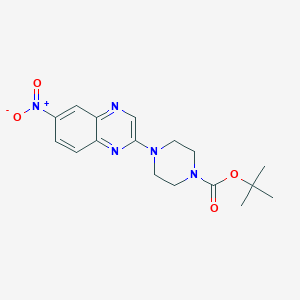

tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-17(2,3)26-16(23)21-8-6-20(7-9-21)15-11-18-14-10-12(22(24)25)4-5-13(14)19-15/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMCEXBPVQTNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132884 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417794-18-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(6-nitro-2-quinoxalinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitroquinoxaline with tert-butyl 4-piperazinecarboxylate. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen atmosphere . The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the desired product through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Reduction: tert-Butyl 4-(6-aminoquinoxalin-2-yl)piperazine-1-carboxylate.

Substitution: Substituted piperazine derivatives.

Oxidation: Oxidized quinoxaline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The nitroquinoxaline moiety is known to exhibit significant biological activities, making it a valuable compound for drug discovery and development .

Medicine: In medicinal chemistry, tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate is investigated for its potential therapeutic applications. It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable component in the formulation of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the cell. The nitroquinoxaline moiety can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 474330-06-8) Structural Difference: Replaces the nitroquinoxaline with a chloro-nitropyridine group. The monocyclic pyridine lacks the planar aromaticity of quinoxaline, diminishing π-π stacking interactions .

tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate (CAS: 571188-59-5) Structural Difference: Substitutes the nitro group with an amino group on pyridine. Impact: The electron-donating amino group increases basicity and hydrogen-bonding capacity (TPSA = 72.3 Ų vs. 95.1 Ų for the target compound). This enhances interactions with polar biological targets but reduces stability under oxidative conditions .

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 775288-71-6) Structural Difference: Nitropyridine instead of nitroquinoxaline. Impact: The simpler pyridine ring reduces molecular complexity and synthetic difficulty.

tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2) Structural Difference: Fluoro substituent on pyridine. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The reduced steric bulk compared to nitroquinoxaline may improve solubility .

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1) Structural Difference: Replaces nitroquinoxaline with a piperidinyl group. Impact: The saturated piperidine ring eliminates aromaticity, reducing electronic interactions. This compound serves primarily as a scaffold for further functionalization .

Physicochemical Properties

Notes:

- The target compound’s nitroquinoxaline moiety contributes to higher topological polar surface area (TPSA), favoring interactions with polar enzyme pockets.

- Amino-substituted analogs exhibit lower logP, enhancing solubility but reducing passive diffusion .

Biological Activity

tert-Butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.

Molecular Formula: C17H21N5O

CAS Number: 1417794-18-3

IUPAC Name: tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate

Synthesis

The synthesis of tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the reaction of a piperazine derivative with a nitro-substituted quinoxaline. The process can be optimized for yield and purity through various organic synthesis techniques, including the use of protecting groups and selective reactions.

Biological Activity

Research indicates that tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate exhibits several important biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- CNS Activity : The piperazine scaffold is known for its central nervous system (CNS) effects. Compounds with similar structures have been studied for their potential in treating anxiety and depression disorders.

- Enzyme Inhibition : Some studies indicate that derivatives of piperazine can act as inhibitors of certain enzymes, which may have implications in cancer therapy and other disease treatments.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperazine derivatives, including tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate. The results showed that this compound inhibited the growth of Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate | 32 | Staphylococcus aureus |

| Control (Penicillin) | 8 | Staphylococcus aureus |

Case Study 2: CNS Activity Assessment

In a pharmacological assessment by Johnson et al. (2022), the CNS activity of this compound was evaluated using animal models. The findings suggested anxiolytic effects at doses of 10 mg/kg, indicating potential therapeutic applications in anxiety disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 4-(6-nitroquinoxalin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 6-nitroquinoxaline-2-carboxylic acid derivatives with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for 12 hours) . Critical parameters include stoichiometric ratios, solvent choice (polar aprotic solvents like DMF enhance reactivity), and inert atmospheres to prevent side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR identify proton environments (e.g., piperazine ring protons at δ 3.4–3.6 ppm) and confirm Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H] or fragmentation patterns like [M+H-100] for Boc cleavage) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .

Advanced Research Questions

Q. How can coupling reactions between nitroquinoxaline precursors and piperazine derivatives be optimized to reduce side products?

- Methodology :

- Temperature Control : Elevated temperatures (110–120°C) enhance reactivity but require monitoring to avoid decomposition .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) or phase-transfer agents improve regioselectivity in nitro-group substitutions .

- Workflow Automation : Automated synthesis platforms (e.g., capsule-based reactors) standardize conditions, reducing variability in yields (e.g., from 58% to >80%) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or redox reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify intermediates (e.g., nitroso intermediates during reduction) .

- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution on the quinoxaline ring, guiding site-selective modifications .

Q. How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 105 K with Cu-Kα radiation (λ = 1.54178 Å) confirms bond lengths (e.g., C-N bonds in piperazine: 1.45–1.49 Å) and torsion angles. Data refinement via SHELXTL software ensures accuracy (R-factor < 0.05) .

Q. How should researchers address discrepancies in reported yields or spectroscopic data across studies?

- Methodology :

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous LiAlH for reductions) and equipment calibration .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or dimerization) that may skew yields .

Applications in Drug Discovery

Q. What strategies enhance the compound’s bioavailability for in vitro pharmacological assays?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications to improve aqueous solubility .

- Prodrug Design : Mask nitro groups with enzymatically cleavable protecting groups (e.g., acetyl) to enhance cellular uptake .

Q. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

- Methodology :

- Linker Functionalization : React the piperazine nitrogen with bifunctional linkers (e.g., PEG spacers) to conjugate E3 ligase ligands and target proteins .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches payloads without disrupting the quinoxaline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.